1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone
CAS No.:
Cat. No.: VC14757540
Molecular Formula: C22H20FN3O
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20FN3O |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C22H20FN3O/c1-13-16(15-4-2-3-5-19(15)24-13)11-22(27)26-9-8-21-18(12-26)17-10-14(23)6-7-20(17)25-21/h2-7,10,24-25H,8-9,11-12H2,1H3 |
| Standard InChI Key | MPWUQFWICMJPNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Introduction
Chemical Name and Formula
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Name: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone
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Molecular Formula: Not explicitly provided in the search results but can be inferred from its name.
Structural Features
The compound features:
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A pyridoindole framework, which is a bicyclic system containing both pyridine and indole moieties.
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A fluorine atom substitution at the 8th position of the pyridoindole ring.
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A methyl-substituted indole group attached via an ethanone linker.
These structural elements suggest potential biological activity due to the presence of indole derivatives and halogenated aromatic systems.
Synthesis
While specific synthesis details for this compound were not directly found in the search results, analogous compounds often involve:
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Cyclization reactions to form the pyridoindole core.
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Introduction of the fluorine atom via halogenation reactions.
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Coupling reactions to attach the indole group through an ethanone linker.
For example:
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Pyridoindoles are typically synthesized through condensation reactions involving indole derivatives and aldehydes or ketones.
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Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
Further experimental details would require direct references to synthetic protocols.
Pharmaceutical Relevance
Compounds with indole and pyridine frameworks are widely studied for their pharmacological properties:
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Anticancer Activity: Indole derivatives often exhibit cytotoxic effects against tumor cells.
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Antimicrobial Activity: Halogenated compounds are known to enhance bioactivity against bacteria and fungi.
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CNS Activity: The pyridoindole framework suggests potential as a neuroactive compound.
Biological Testing
Though no specific biological data for this compound were found in the search results, similar compounds undergo:
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Molecular docking studies to predict interaction with biological targets.
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In vitro assays for antimicrobial or anticancer activities.
Synthetic Challenges
The synthesis of such complex molecules often involves:
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Multi-step reactions with moderate yields.
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Difficulties in regioselective fluorination or substitution.
Stability
Halogenated aromatic compounds can sometimes exhibit poor thermal stability or susceptibility to degradation under oxidative conditions.
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